Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDIKFAFCHKLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-(2-iodophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The key steps usually include:
- Formation of the Thiazole Ring : Utilizing thiosemicarbazones as intermediates.
- Introduction of the Ethyl Ester : Via esterification reactions with appropriate carboxylic acids.
- Fluorination : Employing fluorinating agents to introduce the fluorine atom at the 2-position of the phenyl ring.
Antitumor Effects
Research has highlighted the compound's potent antitumor activity , particularly against human tumor cell lines such as prostate cancer cells. The cytotoxicity is often evaluated using assays like MTT, which measures cell viability after treatment.
Table 1: Cytotoxicity Results Against Prostate Cancer Cells
The IC50 values indicate that this compound exhibits significant cytotoxicity, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its antitumor effects involves:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies have been essential in understanding how modifications to the compound's structure affect its biological activity. For instance:
- Substituent Variations : Changing the position or type of substituents on the thiazole or phenyl rings can enhance or diminish cytotoxic effects.
- Fluorine Substitution : The presence of fluorine at specific positions has been linked to increased potency against certain cancer cell lines.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A comprehensive evaluation was conducted on various thiazole derivatives, including this compound, against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The results indicated that modifications to the thiazole ring significantly influenced anticancer activity, with some derivatives showing IC50 values below 25 µM .
- Antiviral Potential : In addition to anticancer properties, research has indicated potential antiviral activity against flaviviruses, suggesting a broader therapeutic application for compounds within this class .
Q & A
Basic Synthesis and Characterization
Q: How is Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate synthesized, and what spectroscopic methods are critical for confirming its structure? A: The compound is typically synthesized via a multi-step reaction involving the condensation of substituted benzylamines with thiazole precursors. For example, analogous thiazole derivatives are synthesized by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol/water mixtures, followed by purification . Key characterization methods include:
- NMR spectroscopy : The ¹H NMR spectrum should show distinct signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and the thiazole methyl group (δ ~2.5 ppm). ¹³C NMR will confirm the carbonyl (C=O) at δ ~165–170 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the thiazole core and fluorophenyl substituent .
- Infrared (IR) spectroscopy : Peaks for C=O (ester, ~1700 cm⁻¹) and C-F (aromatic, ~1200 cm⁻¹) are critical .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: What structural features of this compound contribute to its biological activity, and how can SAR studies optimize these features? A: The 2-fluorophenyl group enhances lipophilicity and π-π stacking interactions with target proteins, while the thiazole core acts as a bioisostere for peptide bonds. SAR optimization involves:
- Substituent variation : Replacing the fluorophenyl group with chloro- or cyano-substituted analogs (e.g., as in and ) to modulate electronic effects and binding affinity.
- Molecular docking : Computational modeling against target proteins (e.g., insulin receptors or IRES elements, as in ) to predict binding modes and guide synthetic modifications .
- Bioassays : Comparative evaluation of analogs in disease models (e.g., streptozotocin-induced diabetic rats) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
